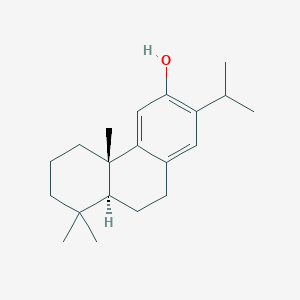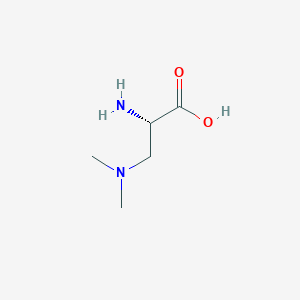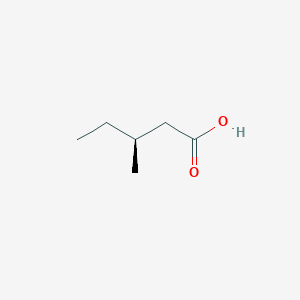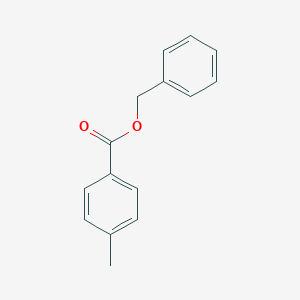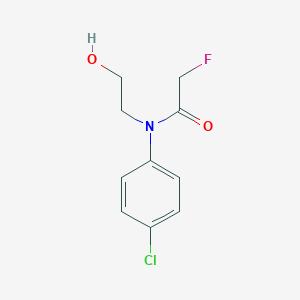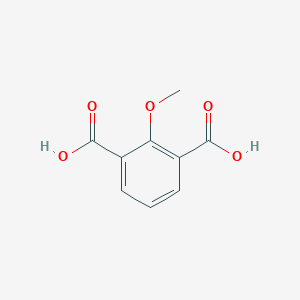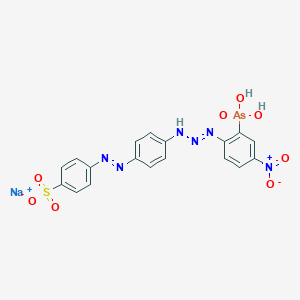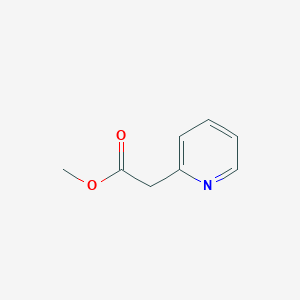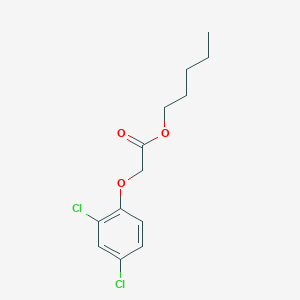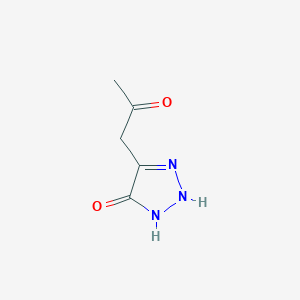
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one, also known as OPAT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolones and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to cell death.
Biochemical And Physiological Effects
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds or as a ligand in metal catalysis. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is also relatively easy to synthesize using the Huisgen 1,3-dipolar cycloaddition reaction.
However, one of the limitations of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its use should be carefully monitored.
Future Directions
There are several future directions for the study of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one. One direction is the development of new synthetic methods for 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one and its potential use in drug discovery. Additionally, the use of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one as a fluorescent probe for biological imaging is an area of active research.
Synthesis Methods
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one can be synthesized using several methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, an alkyne and an azide react with each other in the presence of a copper catalyst to form a triazole ring. The resulting compound is then oxidized to form 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one.
Scientific Research Applications
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has various applications in scientific research. It has been used as a ligand in metal catalysis, a building block in the synthesis of other compounds, and as a fluorescent probe for biological imaging. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has also been studied for its potential use in drug discovery due to its ability to inhibit certain enzymes.
properties
CAS RN |
127846-79-1 |
|---|---|
Product Name |
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one |
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-(2-oxopropyl)-1,2-dihydrotriazol-5-one |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)2-4-5(10)7-8-6-4/h2H2,1H3,(H2,6,7,8,10) |
InChI Key |
ZFQDYRXDJQGRRW-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NNNC1=O |
Canonical SMILES |
CC(=O)CC1=NNNC1=O |
synonyms |
4H-1,2,3-Triazol-4-one, 2,3-dihydro-5-(2-oxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



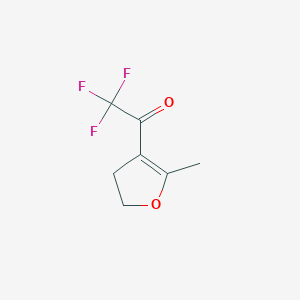
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
